N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-[1,1'-biphenyl]-4-sulfonamide
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known as 1, 3-diazole and is an amphoteric in nature, showing both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Imidazole has become an important synthon in the development of new drugs .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different synthetic routes for imidazole and their derived products .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is a fundamental nitrogen heterocycle and as such mimics for various nucleoside bases as well as histidine and histamine . It is slightly more basic than imidazole, as indicated by the pKa’s of the conjugate acids of 7.0 and 7.4 .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .Scientific Research Applications
Scientific Research Applications of Sulfonamides
Sulfonamides have been studied for various applications in scientific research, including their use as inhibitors in different biochemical processes, their role in environmental science, and their potential effects on human health. While the direct studies on the specified compound are not available, the research on sulfonamides, in general, offers valuable insights.
Environmental Presence and Human Exposure : A study by Shoeib et al. (2005) explored the occurrence of perfluorinated alkyl sulfonamides (PFASs) in indoor air, outdoor air, and house dust, highlighting the widespread presence of these compounds and their potential for human exposure. This research underscores the importance of understanding sulfonamides' environmental impact and human health implications【Shoeib et al., 2005】(https://consensus.app/papers/perfluorinated-sulfonamides-indoor-dust-occurrence-shoeib/493d62a9fb44567d83294a2115537986/?utm_source=chatgpt).
Metabolic and Health Implications : The metabolism and adverse reactions of sulfonamides have been subjects of research, indicating the significance of genetic factors in individual responses to these compounds. For instance, the study by Rieder et al. (1991) on sulfonamide hypersensitivity reactions highlights the metabolic pathways involved and the potential for personalized medicine approaches based on genetic phenotyping【Rieder et al., 1991】(https://consensus.app/papers/prominence-acetylator-phenotype-among-patients-rieder/62a285d7a3ce5329b974a903e3bc0e54/?utm_source=chatgpt).
Carcinogenic Potential : Research on the formation and metabolism of heterocyclic amines, such as those found in cooked meats, has explored the carcinogenic potential of these compounds, with sulfonamides serving as a model for studying such effects. Turteltaub et al. (1999) used accelerator mass spectrometry to compare adduct levels in humans and rodents, providing insights into the bioactivation and detoxification processes【Turteltaub et al., 1999】(https://consensus.app/papers/adduct-formation-metabolism-amines-humans-rodents-doses-turteltaub/5060e87ac72a5eddaa8ffb99edd7ce1b/?utm_source=chatgpt).
Mechanism of Action
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Future Directions
Properties
IUPAC Name |
N-[2-[[2-methyl-6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]-4-phenylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O2S/c1-17-27-22(16-23(28-17)29-15-14-24-18(29)2)25-12-13-26-32(30,31)21-10-8-20(9-11-21)19-6-4-3-5-7-19/h3-11,14-16,26H,12-13H2,1-2H3,(H,25,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERVDPWVXNZYII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CN=C2C)NCCNS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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